![molecular formula C14H12O4S B2371498 2-[(Benzenesulfonyl)methyl]benzoic acid CAS No. 300396-14-9](/img/structure/B2371498.png)
2-[(Benzenesulfonyl)methyl]benzoic acid
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Overview
Description
Molecular Structure Analysis
The InChI code for 2-[(Benzenesulfonyl)methyl]benzoic acid is 1S/C14H12O4S/c15-14(16)13-9-5-4-6-11(13)10-19(17,18)12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) .Chemical Reactions Analysis
Benzenesulfonic acid, a related compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters. The sulfonation is reversed above 220°C .Physical And Chemical Properties Analysis
The melting point of 2-[(Benzenesulfonyl)methyl]benzoic acid is 154-155°C .Scientific Research Applications
Chemical Properties
“2-[(Benzenesulfonyl)methyl]benzoic acid” has a CAS Number of 300396-14-9 and a molecular weight of 276.31 . It has a melting point of 154-155 degrees Celsius .
Synthesis
A synthetic procedure for the preparation of 2-[(benzenesulfonyl)methyl]benzoic acid was reported by the Patra group . It involves the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature, followed by the hydrolysis of the resulting ester with an aqueous solution of sodium .
Catalysis and Synthesis Applications
2-[(Benzenesulfonyl)methyl]benzoic acid and its derivatives have various applications in catalysis and synthetic chemistry. For example, they can be used in oxidative cross-coupling reactions. Miura et al. (1998) demonstrated that N-(2’-phenylbenzyl)benzenesulfonamide reacts with acrylate esters to produce 5,6-dihydro-5-(benzenesulfonyl)benzopyridine-6-carboxylate derivatives in high yield using a palladium-copper catalytic system.
Anticancer Evaluation
A series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were designed and synthesized for their anticancer potential . The compounds were evaluated on two standardized human cell lines, HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) . The results showed that the MDA-MB-231 cell line is more sensitive to the compounds’ action .
Preparation of Benzamide Derivatives
The compound can be used in the preparation of benzamide derivatives through direct condensation of benzoic acids and amines under ultrasonic irradiation . This is a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
Safety and Hazards
properties
IUPAC Name |
2-(benzenesulfonylmethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c15-14(16)13-9-5-4-6-11(13)10-19(17,18)12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZRMILCNUTXDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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